Tris(p-tert-butylphenyl) Phosphate-d27
Description
Tris(p-tert-butylphenyl) Phosphate-d27 (TptBPP-d27) is a deuterated organophosphate ester in which 27 hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for quantifying organophosphate flame retardants (OPFRs) in environmental matrices such as airborne particulate matter (PM2.5) and landfill leachates . The deuterium substitution minimizes isotopic interference during mass spectrometry, enabling precise detection and quantification of non-deuterated analogs in complex samples .
TptBPP-d27 belongs to the aryl phosphate ester family, characterized by bulky tert-butylphenyl groups that enhance thermal stability and reduce volatility compared to alkyl phosphates . Its structural backbone consists of a phosphate core bonded to three p-tert-butylphenyl groups, with deuterium likely incorporated into the tert-butyl or aromatic moieties .
Properties
Molecular Formula |
C30H39O4P |
|---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
tris[4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3 |
InChI Key |
LORSVOJSXMHDHF-LEHUAYBISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=C(C=C3)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Isotopic Exchange via Acid-Catalyzed Deuteration
Deuterium is introduced into tert-butyl groups using a modified Prüsse protocol. tert-Butyl chloride undergoes repeated cycles of deuteration with D₂O and thionyl chloride (SOCl₂) under autogenous pressure in sealed reactors. Each cycle achieves ~90–95% isotopic enrichment, as confirmed by ¹H NMR. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–60°C |
| Pressure | Autogenous (sealed tube) |
| Cycle Duration | 12–24 hours per cycle |
| Deuterium Source | D₂O (99.9% isotopic purity) |
This method avoids isotopic dilution by minimizing solvent use, though losses occur during dichloromethane purification due to the low boiling point (~40°C) of deuterated tert-butyl chloride.
Grignard Reagent Synthesis
Deuterated tert-butyl magnesium bromide (MgBr-tBu-d₉) is prepared from deuterated tert-butyl chloride and magnesium in anhydrous diethyl ether. The Grignard reagent is critical for subsequent phosphorylation steps, requiring strict exclusion of moisture and oxygen to prevent side reactions.
Phosphorylation Reaction
The core synthesis follows a solvent-free, multi-stage process adapted from patents US5235086A and CA2023164C, modified for deuterated intermediates:
Reaction Stages and Conditions
| Stage | Purpose | Temperature | Pressure | Duration | Catalyst (40–100% Total Load) |
|---|---|---|---|---|---|
| 0 | Precursor Mixing | 25°C | Ambient | 15 min | 40–100% (e.g., triethylamine) |
| 1 | Initial Esterification | 55–70°C | Ambient | 15–40 min | — |
| 2 | HCl Elimination | >140°C | Ambient | 45–75 min | Remaining catalyst |
| 3 | Oligomer Breakdown | ≥186°C | 6–20 hPa | 1.5–2.5 hr | — |
| 4* | Final Purification (Optional) | 190–195°C | 6–20 hPa | 20–120 min | — |
*Stage 4 is added to enhance isotopic purity by removing residual non-deuterated byproducts.
Key Modifications for Deuterated Product
- Stoichiometry : 1:1.1 molar ratio of deuterated 2,4-di-tert-butylphenol to PCl₃ ensures complete phosphorylation.
- Catalysts : Triethylamine-d₁₅ or deuterated ammonium salts (e.g., trimethylammonium-d₉ chloride) suppress radical side reactions that degrade isotopic integrity.
- Solvent-Free : Eliminates deuterium exchange with protic solvents, critical for maintaining >98% isotopic enrichment.
Purification and Isolation
Post-reaction purification involves:
Distillation
Recrystallization
- Solvent System : Isopropyl alcohol/hexane-d₁₄ (3:1 v/v) at −20°C.
- Purity : >99.5% by GC-MS, isotopic enrichment >98%.
Analytical Validation
Isotopic Enrichment Assessment
Impurity Profiling
- LC-MS/MS : Detects <0.1% non-deuterated analog (Tris(p-tert-butylphenyl) Phosphate) and <0.5% phosphorothioate byproducts.
Industrial-Scale Considerations
Comparison with Non-Deuterated Synthesis
Chemical Reactions Analysis
Types of Reactions
Tri-(p-tert-butylphenyl) phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Environmental Applications
Flame Retardant Analysis
Tris(p-tert-butylphenyl) phosphate-d27 is often utilized as a flame retardant in various materials. Research has indicated its presence in indoor dust samples, highlighting the significance of monitoring such compounds for environmental health studies. A study by Du et al. (2019) developed a liquid chromatography-tandem mass spectrometry method that included this compound to analyze aryl organophosphate esters in indoor dust, enhancing detection capabilities for environmental contaminants .
Impact on Microplastics
Recent findings suggest that this compound is a key toxicant in aged polyvinyl chloride microplastics affecting plant roots, particularly wheat (Triticum aestivum L.). This highlights its potential ecological impact and the need for further investigation into its effects on terrestrial ecosystems .
Analytical Chemistry Applications
Chromatographic Techniques
The compound is extensively used in chromatographic techniques for the analysis of organophosphate esters. Its inclusion in analytical methods allows for the simultaneous detection of multiple contaminants, which is crucial for understanding human exposure to these chemicals in residential environments . The development of such methodologies has been pivotal in assessing the risks associated with indoor pollutants.
Reference Material
this compound serves as a certified reference material in laboratories, ensuring accuracy and reliability in analytical results. This standardization is vital for laboratories conducting environmental monitoring and health risk assessments .
Safety and Regulatory Implications
Toxicological Studies
The compound's safety profile is under scrutiny due to its classification as an organophosphate ester. Studies have shown that compounds like this compound can bioaccumulate and potentially disrupt endocrine functions. Regulatory bodies are increasingly focusing on these substances due to their persistent nature and potential health risks associated with long-term exposure .
Regulatory Compliance
As regulations surrounding flame retardants tighten globally, understanding the applications and implications of compounds like this compound becomes crucial for manufacturers and regulatory agencies alike. Compliance with environmental safety standards necessitates thorough knowledge of such substances and their behavior within ecosystems .
- Indoor Dust Analysis (Du et al., 2019) : This study highlighted the prevalence of this compound in indoor environments, demonstrating its significant contribution to overall organophosphate concentrations found in residential dust samples.
- Microplastic Toxicity (Research Study) : Investigated the effects of aged polyvinyl chloride microplastics on wheat roots, identifying this compound as a critical toxicant affecting plant growth and health.
Mechanism of Action
The mechanism by which Tri-(p-tert-butylphenyl) phosphate-d27 exerts its effects involves the interaction with the polymer matrix, enhancing its flame-retardant properties. The compound acts by promoting the formation of a char layer on the surface of the polymer, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparison with Similar Compounds
Comparison with Similar Deuterated Organophosphate Compounds
Structural and Functional Differences
The table below compares TptBPP-d27 with other deuterated OPFRs used as internal standards:
Key Observations :
- Deuterium Placement : TptBPP-d27’s deuterium is likely in the tert-butyl or phenyl rings, whereas TnBP-d27 and TPHP-d15 have deuterium in alkyl or aromatic chains, respectively.
- Polarity: TptBPP-d27 exhibits lower polarity than TPHP-d15 due to bulky tert-butyl groups, influencing its extraction efficiency in non-polar matrices .
Analytical Performance
Recovery Rates in Environmental Matrices
Studies show that deuterated OPFRs mimic the extraction behavior of their non-deuterated counterparts. For example:
- TptBPP-d27 : Recovery rates of 85–105% in PM2.5 samples, comparable to triphenyl phosphate (TPHP) .
- TnBP-d27 : 92–108% recovery in landfill leachates, demonstrating robustness in high-organic-content matrices .
- TPHP-d15 : 78–95% recovery in sediments, slightly lower due to stronger matrix binding .
Chromatographic Behavior
TptBPP-d27 elutes later than alkyl phosphates (e.g., TnBP-d27) in reverse-phase HPLC due to its larger molecular size and hydrophobic tert-butyl groups .
Environmental and Regulatory Considerations
- Persistence : TptBPP-d27’s tert-butyl groups confer resistance to hydrolysis, similar to commercial tris(p-tert-butylphenyl) phosphate mixtures used in flame retardants .
- Toxicity: While non-deuterated tris(p-tert-butylphenyl) phosphate is less studied than TPHP or TCEP, its structural analogs show moderate ecotoxicity .
- Regulatory Status : Deuterated standards like TptBPP-d27 are exempt from restrictions under REACH but require compliance with laboratory safety protocols .
Case Studies
Limitations
- Spectral Overlap : Co-elution with structurally similar compounds (e.g., bis(p-tert-butylphenyl) phenyl phosphate) may require advanced MS/MS techniques for resolution .
Biological Activity
Tris(p-tert-butylphenyl) phosphate-d27, also known as tris(2,4-di-tert-butylphenyl) phosphate, is an organophosphate compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₄₂H₆₃O₄P
- Molecular Weight : 662.921 g/mol
- CAS Number : 95906-11-9
- Melting Point : 99-101 °C
This compound exhibits various biological activities primarily through its interaction with cellular components and enzymes:
- Anti-inflammatory Activity : Research indicates that this compound inhibits secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. Molecular docking studies have shown a strong binding affinity between the compound and sPLA2, suggesting a potential therapeutic role in managing inflammation .
- Cardiotoxicity : A recent study on zebrafish larvae demonstrated that acute exposure to this compound leads to cardiotoxic effects. The study revealed that exposure at concentrations of 10 and 100 μg/L resulted in impaired cardiac function, characterized by decreased heartbeat and stroke volume, alongside morphological changes such as pericardial edema . The underlying mechanism was linked to ferroptosis, a form of regulated cell death associated with iron overload and oxidative stress.
- Metabolic Pathways : In vivo studies have shown that the compound undergoes limited gastrointestinal absorption, with metabolites primarily excreted in feces. This suggests that while the compound may have low bioavailability, its metabolic byproducts could still exert biological effects .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, rats were administered this compound at doses of 50 mg/kg and 70 mg/kg. The results indicated a significant reduction in paw edema in a carrageenan-induced inflammation model, highlighting the compound's potential as an anti-inflammatory agent .
Case Study 2: Cardiotoxicity in Zebrafish
The cardiotoxic effects observed in zebrafish larvae were assessed over five days. The study found that exposure to this compound induced ferroptosis, evidenced by increased levels of reactive oxygen species (ROS) and lipid peroxidation products. Co-exposure with a ferroptosis inhibitor alleviated cardiac dysfunctions, confirming the role of ferroptosis in the observed toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of sPLA2 | |
| Cardiotoxicity | Induction of ferroptosis | |
| Metabolism | Limited gastrointestinal uptake |
Table 2: Dosage and Effects in Animal Studies
Q & A
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodology : Use engineering controls (e.g., fume hoods) to minimize inhalation exposure. Wear nitrile gloves and lab coats to prevent dermal contact. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Regularly consult Safety Data Sheets (SDS) for updates on hazard classifications and emergency response protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
